4-(环戊氧基)苄胺

描述

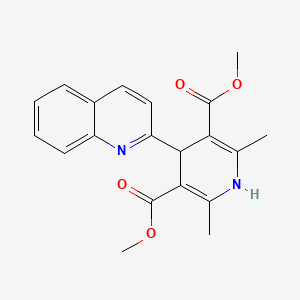

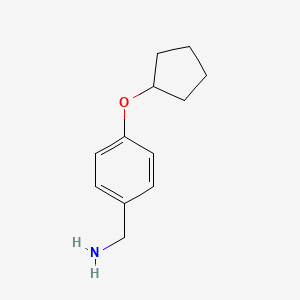

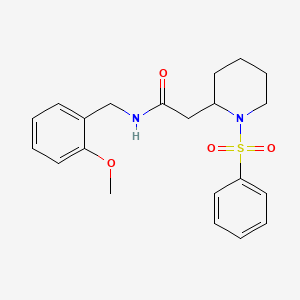

4-(Cyclopentyloxy)benzylamine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The IUPAC name of this compound is (4-cyclopentyloxyphenyl)methanamine .

Molecular Structure Analysis

The InChI code for 4-(Cyclopentyloxy)benzylamine is1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 . This compound is made up of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis might require specialized software or databases. Physical And Chemical Properties Analysis

4-(Cyclopentyloxy)benzylamine has a molecular weight of 191.27 . It has a complexity of 158 and a topological polar surface area of 35.2Ų . More specific physical and chemical properties of 4-(Cyclopentyloxy)benzylamine might be found in specialized chemical literature or databases.科学研究应用

组胺 H3 受体拮抗剂

4-(环戊氧基)苄胺衍生物作为 4-(氨基烷氧基)苄胺系列的一部分,已被探索其作为人类组胺 H3 受体拮抗剂的潜力。这些化合物,包括 1-[4-(3-哌啶-1-基丙氧基)苄基]哌啶,已显示出对人类 H3 受体具有选择性和有效的拮抗活性,表明它们在治疗与组胺活性相关的疾病(如睡眠和认知功能障碍)中的效用 (Apodaca 等,2003)。

抗心律失常剂

对 2-、3- 和 4-取代苄胺衍生物的研究证明了它们在治疗心律失常中的潜力。该组中的特定化合物,如 2-(对甲氧基苯乙炔基)苄胺和 α,α-二甲基-4-苯乙基苄胺,已表现出显着的抗心律失常特性,突出了它们在心血管研究和潜在治疗应用中的相关性 (Remy 等,1975)。

抗癌活性

从紫珠 Adhatoda vasica L. 叶中分离出的 2-乙酰基苄胺已被发现具有有希望的抗癌特性,特别是对白血病细胞。该化合物对特定的白血病细胞系表现出显着的细胞毒性,表明其作为癌症治疗治疗剂的潜力 (Balachandran 等,2017)。

钾离子通道开放剂

苄胺衍生物已被研究其作为钾离子通道开放剂的作用,特别是在治疗急迫性尿失禁 (UUI) 的情况下。这些化合物,包括特定的氰基苄胺衍生物,已在体外显示出效力和在体内对膀胱平滑肌的松弛作用,为 UUI 提供了潜在的新治疗途径 (Gilbert 等,2000)。

蛋白水解酶抑制剂

苄胺及其衍生物已被研究其对胰蛋白酶、纤溶酶和凝血酶等蛋白水解酶的抑制作用。这些化合物已被发现是竞争性抑制剂,为针对凝血障碍和其他涉及这些酶的疾病的新型治疗剂的开发提供了见解 (Markwardt 等,1968)。

钙钛矿的表面钝化

苄胺已被用于钙钛矿的表面钝化,提高了它们的耐湿性和电子特性。该应用对提高钙钛矿基太阳能电池的效率和稳定性具有直接影响,标志着太阳能技术的一项重大进步 (Wang 等,2016)。

属性

IUPAC Name |

(4-cyclopentyloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-8,11H,1-4,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJQWOYBWZMZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentyloxy)benzylamine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)

![N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2604247.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)

![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)

![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)

![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)